molecular formula C8H5ClFIN2 B13091581 6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole

6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole

Cat. No.: B13091581
M. Wt: 310.49 g/mol
InChI Key: NXYGLZFUSNLVRL-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of substituted hydrazines with ortho-substituted benzonitriles. The reaction typically requires a catalyst such as copper(II) acetate and is carried out in a solvent like dimethyl sulfoxide under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, nitration, and cyclization steps, often employing transition metal catalysts to improve yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chloro, fluoro, and iodo) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The halogen substituents enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

  • 6-Chloro-1H-indazole
  • 4-Fluoro-1H-indazole
  • 3-Iodo-1H-indazole

Comparison: 6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole is unique due to the presence of multiple halogen substituents, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced binding affinity and specificity towards biological targets, making it a valuable tool in medicinal chemistry and biological research .

Properties

Molecular Formula

C8H5ClFIN2

Molecular Weight

310.49 g/mol

IUPAC Name

6-chloro-4-fluoro-3-iodo-1-methylindazole

InChI

InChI=1S/C8H5ClFIN2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12-13/h2-3H,1H3

InChI Key

NXYGLZFUSNLVRL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2)Cl)F)C(=N1)I

Origin of Product

United States

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